6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile
Overview
Description
6-methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile is a phenylpyridine.
Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis and transformation of pyridine derivatives have been extensively studied. For instance, Al-Issa reported the synthesis of a series of pyridine and fused pyridine derivatives, demonstrating the versatility of these compounds in generating a wide range of chemical structures through various reactions, including the formation of isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and pyrazolo-[3,4-b]-pyridine derivatives among others (S. A. Al-Issa, 2012).
Structural and Optical Properties
- Zedan et al. examined the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting their monoclinic polycrystalline nature and potential applications in photonic devices due to their distinct optical energy gaps and photosensor capabilities (I. Zedan, F. El-Taweel, & E. El-Menyawy, 2020).
Corrosion Inhibition
- The corrosion inhibition of mild steel by pyridine derivatives has been investigated, revealing that these compounds act as effective corrosion inhibitors due to their ability to form protective films on metal surfaces. This highlights their potential industrial applications in enhancing material durability (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2015).
Pharmaceutical Applications
- While ensuring the exclusion of specific drug-related information, it's notable that compounds like 6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile could serve as precursors or intermediates in the synthesis of compounds with potential biological activity. Research into cardiotonic agents, for instance, illustrates the medicinal chemistry applications of related pyridinecarbonitriles (I. Sircar, B. Duell, J. Bristol, R. Weishaar, & D. B. Evans, 1987).
Electronic and Optical Devices
- Studies by El-Menyawy, Zedan, and Nawar on pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups emphasize the potential use of these compounds in electronic and optical devices, particularly in the fabrication of heterojunctions and photovoltaic devices (E. El-Menyawy, I. Zedan, & H. Nawar, 2019).
Properties
IUPAC Name |
6-methyl-5-phenyl-2-phenylsulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-14-18(15-8-4-2-5-9-15)12-16(13-20)19(21-14)22-17-10-6-3-7-11-17/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJOMQRMNICCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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